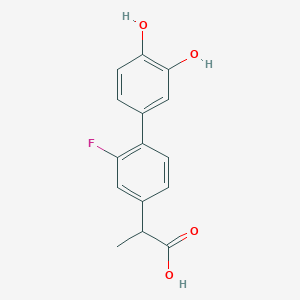

3',4'-Dihydroxy Flurbiprofen

Description

Contextualization within Flurbiprofen (B1673479) Metabolism Research

Flurbiprofen undergoes extensive metabolism in the body, primarily through hydroxylation, to form various metabolites. Among these, 3',4'-Dihydroxy Flurbiprofen, chemically known as 2-(2-fluoro-3',4'-dihydroxy-4-biphenylyl)propionic acid, has been identified as a notable product of this biotransformation process. tandfonline.comnih.gov The metabolism of flurbiprofen is a critical area of study as it dictates the drug's duration of action and the nature of the compounds that are ultimately eliminated from the body.

The formation of this compound is part of a broader metabolic pathway that includes other hydroxylated metabolites. The primary metabolite is often cited as 4'-hydroxyflurbiprofen (B17815), which is formed through the action of the cytochrome P450 enzyme, specifically CYP2C9. efda.gov.etpharmgkb.org Subsequent metabolic steps can lead to the formation of dihydroxylated compounds like this compound. Several metabolites of flurbiprofen have been identified in human plasma and urine, including 4'-hydroxy-flurbiprofen, 3',4'-dihydroxy-flurbiprofen, and 3'-hydroxy-4'-methoxy-flurbiprofen, along with their conjugated forms. efda.gov.et

The proportions of these metabolites can vary between different species. tandfonline.comnih.gov For instance, while metabolites were detected in the circulation of rats, mice, and baboons, they were not found in the circulation of dogs and humans in one study. tandfonline.comnih.gov

Significance as a Metabolite in Flurbiprofen Disposition Studies

Research has shown that the excretion of flurbiprofen metabolites is a key elimination pathway. Following administration, a significant portion of the flurbiprofen dose is eliminated in the urine as both the parent drug and its metabolites. efda.gov.et The profile of these metabolites in urine provides valuable insights into the metabolic processes at play.

Interestingly, the metabolic profile can be influenced by physiological conditions. For example, in a study comparing individuals with normal renal function to those with end-stage renal disease (ESRD), the major metabolite excreted in the urine differed between the two groups. nih.gov In subjects with normal renal function, 4'-hydroxyflurbiprofen was the predominant metabolite. nih.gov However, in the ESRD group, 3',4'-dihydroxy-flurbiprofen was identified as the major excreted metabolite, accounting for 9% of the dose. nih.gov This suggests an altered metabolic or clearance pathway in individuals with severe renal impairment.

The study of flurbiprofen's disposition is further complicated by its stereochemistry, as it exists as R- and S-enantiomers. nih.gov While the metabolism of R-flurbiprofen to S-flurbiprofen is minimal, studies have investigated the stereoselective disposition of flurbiprofen and its metabolites. efda.gov.etnih.gov

Interactive Data Table: Key Metabolites of Flurbiprofen

| Compound Name | Chemical Formula | Role in Metabolism |

| Flurbiprofen | C15H13FO2 | Parent Drug |

| 4'-Hydroxyflurbiprofen | C15H13FO3 | Major Metabolite |

| This compound | C15H13FO4 | Dihydroxylated Metabolite |

| 3'-Hydroxy-4'-methoxy-flurbiprofen | C16H15FO4 | Methoxy-hydroxy Metabolite |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3,4-dihydroxyphenyl)-3-fluorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-8(15(19)20)9-2-4-11(12(16)6-9)10-3-5-13(17)14(18)7-10/h2-8,17-18H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJMZAQJKURKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984565 | |

| Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66067-41-2 | |

| Record name | 3',4'-Dihydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-4'-DIHYDROXYFLURBIPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STZ5FDA9GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biocatalytic Formation and Metabolic Pathways of 3 ,4 Dihydroxy Flurbiprofen

Mammalian Biotransformation Mechanisms

The metabolism of flurbiprofen (B1673479) in mammals is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. The biotransformation of flurbiprofen involves both phase I oxidation reactions and phase II conjugation reactions. nih.gov These processes convert the parent drug into more water-soluble metabolites that can be readily excreted from the body. nih.gov

Cytochrome P450 System Involvement in Flurbiprofen Hydroxylation

The initial and principal step in the metabolism of flurbiprofen is oxidation, which is catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov This enzymatic system is responsible for the hydroxylation of flurbiprofen at various positions on its biphenyl (B1667301) ring structure. The major oxidative pathway leads to the formation of 4'-hydroxyflurbiprofen (B17815). nih.govnih.gov In addition to the major 4'-hydroxy metabolite, other hydroxylated metabolites, including 3',4'-dihydroxyflurbiprofen and 3'-hydroxy-4'-methoxyflurbiprofen, have also been identified in human plasma and urine. nih.govpharmgkb.orgnih.govefda.gov.et

Extensive research has identified Cytochrome P450 2C9 (CYP2C9) as the primary and essentially the sole enzyme responsible for the 4'-hydroxylation of flurbiprofen in humans. nih.govpharmgkb.orgcaymanchem.com Studies using human liver microsomes and specific CYP inhibitors have demonstrated the predominant role of CYP2C9 in this metabolic reaction. nih.govpharmgkb.org Further investigations with cDNA-expressed P450 isoforms confirmed that at physiological concentrations of flurbiprofen, other isoforms such as P450s 1A1, 1A2, 2A6, 2B6, 2C8, 2C19, 2D6, 2E1, and 3A4 are not significantly involved in its hydroxylation. nih.govnih.gov The high specificity of flurbiprofen for CYP2C9 has led to its use as a probe substrate to assess the in vitro and in vivo activity of this particular P450 isoform. nih.gov

Genetic polymorphisms in the CYP2C9 gene can significantly impact the metabolism of flurbiprofen. nih.govdrugbank.comtandfonline.com Allelic variants such as CYP2C92 and CYP2C93 have been shown to have reduced metabolic activity towards flurbiprofen compared to the wild-type CYP2C91 allele. plos.org Individuals carrying these variants, particularly the CYP2C93 allele, exhibit decreased clearance and higher plasma concentrations of flurbiprofen. nih.gov For instance, one study found that the CYP2C92 allele had about 68% of the wild-type metabolic activity, while the CYP2C93 allele had only 19%. plos.org Conversely, some rarer variants like CYP2C9*56 have been found to exhibit higher intrinsic clearance of flurbiprofen compared to the wild-type. drugbank.comtandfonline.com

Table 1: Contribution of CYP2C9 Alleles to Flurbiprofen Metabolism

| CYP2C9 Allele | Metabolic Activity Relative to Wild Type (CYP2C91) | Reference |

| CYP2C92 | 68% | plos.org |

| CYP2C93 | 19% | plos.org |

| CYP2C956 | 197.3% | drugbank.comtandfonline.com |

The enzymatic reaction kinetics of flurbiprofen hydroxylation by CYP2C9 have been characterized in several studies. The process exhibits stereoselectivity, with differences observed in the enzyme's affinity for the (R)- and (S)-enantiomers of flurbiprofen. nih.gov

One study reported the following kinetic parameters for the formation of 4'-hydroxyflurbiprofen from the individual enantiomers:

For (R)-4'-hydroxyflurbiprofen formation, the Km (Michaelis constant) was 4.9 ± 1.9 µM and the Vmax (maximum reaction velocity) was 338 ± 159 pmol/min/mg protein. nih.gov

For (S)-4'-hydroxyflurbiprofen formation, the Km was 1.9 ± 0.4 µM and the Vmax was 343 ± 196 pmol/min/mg protein. nih.gov

These results suggest that while the maximum velocity of the reaction is similar for both enantiomers, CYP2C9 has a higher affinity for the (S)-enantiomer (lower Km value). nih.gov Interestingly, when both enantiomers are present, they appear to compete for the active site of the enzyme, leading to a decrease in both Km and Vmax for each enantiomer and an apparent loss of stereoselectivity. nih.gov

Inhibitors of CYP2C9 can significantly affect the kinetics of flurbiprofen hydroxylation. For example, sulfaphenazole, a potent and specific inhibitor of CYP2C9, was found to inhibit the 4'-hydroxylation of both (R)- and (S)-flurbiprofen with Ki (inhibition constant) values of 0.07 µM and 0.06 µM, respectively. nih.gov The non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) also inhibited this reaction, with Ki values of 10 µM and 7 µM for the (R)- and (S)-enantiomers, respectively. nih.gov

Conjugation Reactions of Flurbiprofen and its Hydroxylated Metabolites (e.g., Glucuronidation, Sulfation)

Following phase I hydroxylation, flurbiprofen and its hydroxylated metabolites, including 3',4'-dihydroxyflurbiprofen, can undergo phase II conjugation reactions. nih.govnih.gov These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the drug or its metabolites, further increasing their water solubility and facilitating their excretion. nih.gov

Glucuronidation: This is a significant pathway in the elimination of flurbiprofen. nih.gov The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are located in the endoplasmic reticulum of liver cells. washington.edu Studies have identified several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7, that are capable of glucuronidating both the (R)- and (S)-enantiomers of flurbiprofen. nih.gov Among these, UGT2B7 has been identified as the predominant enzyme responsible for the glucuronidation of racemic flurbiprofen in the human liver. nih.gov UGT2B7 exhibits stereoselectivity, forming the (R)-glucuronide at a rate approximately 2.8 times higher than the (S)-glucuronide. nih.gov In human liver microsomes, the formation of (R)-glucuronide is the dominant pathway. nih.gov

Sulfation: The formation of sulfate conjugates is another phase II metabolic pathway for flurbiprofen. nih.gov This reaction is mediated by sulfotransferases (SULTs). researchgate.net While glucuronidation is a major elimination pathway, sulfation also contributes to the detoxification and excretion of flurbiprofen and its metabolites. nih.gov

Microbial Biotransformation and Biodegradation of Flurbiprofen to Dihydroxylated Forms

Certain microorganisms, particularly fungi, have demonstrated the ability to metabolize xenobiotic compounds, including drugs like flurbiprofen, in a manner analogous to mammalian metabolism. nih.govnih.gov This has led to the use of these microorganisms as models for studying drug metabolism and for the production of drug metabolites. nih.govnih.gov

Fungal Metabolic Pathways (e.g., Cunninghamella species)

Fungi from the genus Cunninghamella, such as Cunninghamella elegans and Cunninghamella blakesleeana, are well-known for their ability to biotransform a wide range of xenobiotics. nih.govnih.govasm.org These fungi possess cytochrome P450 enzyme systems similar to those found in mammals, enabling them to carry out phase I oxidative reactions. nih.gov

Studies have shown that Cunninghamella species can effectively metabolize flurbiprofen, producing hydroxylated metabolites. nih.govasm.orgresearchgate.net The primary metabolite produced by these fungi is 4'-hydroxyflurbiprofen, which is also the major metabolite in humans. nih.govasm.orgresearchgate.net In addition to the monohydroxylated product, these fungi are also capable of producing dihydroxylated metabolites. nih.govasm.org

Furthermore, some Cunninghamella species, specifically C. elegans and C. blakesleeana, can also perform phase II conjugation reactions. nih.govasm.orgresearchgate.net Deconjugation experiments have confirmed the production of sulfated flurbiprofen by these fungi. nih.govasm.orgresearchgate.net

Table 2: Metabolites of Flurbiprofen Produced by Cunninghamella Species

| Metabolite | Type of Reaction | Cunninghamella Species | Reference |

| 4'-Hydroxyflurbiprofen | Phase I (Hydroxylation) | C. elegans, C. blakesleeana | nih.govasm.orgresearchgate.net |

| Dihydroxylated metabolites | Phase I (Hydroxylation) | C. elegans, C. blakesleeana | nih.govasm.org |

| Sulfated flurbiprofen | Phase II (Sulfation) | C. elegans, C. blakesleeana | nih.govasm.orgresearchgate.net |

Bacterial Metabolic Pathways (e.g., Streptomyces and Bacillus species)

The transformation of flurbiprofen by bacteria, particularly from the genus Streptomyces, serves as a microbial model for mammalian drug metabolism. doi.org These bacteria possess cytochrome P450 (CYP) enzymes that facilitate oxidative reactions, converting flurbiprofen into various hydroxylated forms. researchgate.net

Studies have shown that several Streptomyces strains are capable of metabolizing flurbiprofen. The primary transformation often involves the hydroxylation of the biphenyl ring system. A majority of the examined Streptomyces species can convert flurbiprofen into 4'-hydroxyflurbiprofen, which is also the main metabolite found in mammals. researchgate.netucd.ie A subsequent hydroxylation step then leads to the formation of 3',4'-dihydroxy flurbiprofen. researchgate.netucd.ie This sequential hydroxylation highlights a specific metabolic route for the formation of the dihydroxy compound.

Notably, not all bacteria exhibit the same metabolic capabilities. While Streptomyces species are proficient in producing hydroxylated metabolites, studies on several Bacillus species, including Bacillus subtilis and Bacillus megaterium, found that they did not produce these hydroxylated compounds. researchgate.netucd.ie Instead, these Bacillus strains, along with some Streptomyces strains like Streptomyces lavenduligriseus and Streptomyces rimosus, were found to produce amidated metabolites, such as flurbiprofenamide and 7-hydroxyflurbiprofenamide. ucd.ie

The table below summarizes the metabolic products generated from flurbiprofen by various bacterial strains, illustrating the different pathways utilized by Streptomyces and Bacillus.

| Bacterial Strain | Flurbiprofen Metabolites Produced |

| Streptomyces griseus (DSM40236, ATCC13273) | 4'-hydroxyflurbiprofen, 3',4'-dihydroxyflurbiprofen, 3'-methoxy, 4'-hydroxy-flurbiprofen |

| Streptomyces subrutilis (DSM40445) | 4'-hydroxyflurbiprofen, 3',4'-dihydroxyflurbiprofen, 3'-methoxy, 4'-hydroxy-flurbiprofen |

| Streptomyces lavenduligriseus | 4'-hydroxyflurbiprofen, 3',4'-dihydroxyflurbiprofen, Flurbiprofenamide, 7-hydroxyflurbiprofenamide |

| Streptomyces rimosus | 4'-hydroxyflurbiprofen, 3',4'-dihydroxyflurbiprofen, Flurbiprofenamide, 7-hydroxyflurbiprofenamide |

| Bacillus subtilis (IM7) | Flurbiprofenamide, 7-hydroxyflurbiprofenamide |

| Bacillus megaterium (NCIMB8291, ATTC14581) | Flurbiprofenamide, 7-hydroxyflurbiprofenamide |

Data sourced from studies on bacterial transformation of flurbiprofen. researchgate.netucd.ie

Environmental Implications of Microbial Degradation

The widespread use of flurbiprofen leads to its presence in wastewater, where its fate is determined by microbial degradation. doi.org However, the microbial breakdown of this fluorinated compound is not always complete, which has significant environmental implications. doi.orgmetu.edu.tr

In activated sludge environments, which are rich in microbial communities, flurbiprofen has been shown to be only partially degraded over extended periods. metu.edu.tr Studies have revealed that the degradation process can lead to the accumulation of a persistent metabolite, identified as 4-(1-carboxyethyl)-2-fluorobenzoic acid. metu.edu.trmetu.edu.tr This dead-end product results from the metabolism of the non-halogenated ring of flurbiprofen, leaving the fluorinated aromatic ring intact. metu.edu.tr The recalcitrance of this metabolite raises concerns about its potential long-term environmental impact, as it is likely to be discharged from conventional wastewater treatment plants. metu.edu.tr

The position of the fluorine atom on the aromatic ring can significantly influence the metabolic pathway and may lead to the formation of toxic intermediates. doi.org For example, the degradation of some fluoroaromatic compounds can produce toxic catechols that inhibit further breakdown. metu.edu.tr While the full biodegradation of flurbiprofen has not been reported, the accumulation of fluorinated byproducts highlights a potential environmental risk associated with its use. doi.orgmetu.edu.tr

The efficiency of degradation can vary significantly depending on the microbial species and environmental conditions. frontiersin.org For instance, while some studies show the formation of persistent metabolites in mixed microbial communities, other research has identified specific strains, such as Pseudomonas aeruginosa, capable of completely degrading flurbiprofen under optimized laboratory conditions. frontiersin.org This suggests that the potential for bioremediation exists, but the environmental fate of flurbiprofen and its metabolites is complex and depends heavily on the specific microbial populations present and the prevailing environmental factors. frontiersin.org The microbial transformation of fluorinated drugs like flurbiprofen can therefore lead to either detoxification or the formation of more persistent and potentially toxic compounds. doi.org

Comparative Metabolic Profiles of 3 ,4 Dihydroxy Flurbiprofen Across Biological Systems

Human Metabolic and Excretion Patterns of Flurbiprofen (B1673479) Metabolites

Flurbiprofen undergoes extensive metabolism in the human body, with several metabolites identified in both plasma and urine. fda.govnih.gov The primary routes of metabolism involve oxidation and conjugation. kcl.ac.uk Key metabolites include 4'-hydroxy-flurbiprofen, 3',4'-dihydroxy-flurbiprofen, and 3'-hydroxy-4'-methoxy-flurbiprofen, along with their conjugated forms. fda.govnih.govefda.gov.et

The formation of these metabolites is primarily catalyzed by the cytochrome P450 enzyme system, specifically CYP2C9, which plays a crucial role in the conversion of flurbiprofen to its main metabolite, 4'-hydroxy-flurbiprofen. fda.govpharmgkb.orgdrugbank.com It is noteworthy that unlike some other nonsteroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, the metabolic conversion of R-flurbiprofen to the more pharmacologically active S-flurbiprofen is minimal in humans. fda.govnih.gov

Following administration, a significant portion of flurbiprofen is eliminated in the urine. Approximately 70% of the dose is excreted in the urine as the parent drug and its metabolites, with less than 3% being excreted as unchanged flurbiprofen. fda.govnih.govdrugbank.com The metabolites are primarily eliminated by the kidneys. hres.ca Urinary recovery studies have indicated that the excreted compounds are mainly conjugates of flurbiprofen (about 22%), 4'-hydroxy-flurbiprofen (about 48%), and 3'-hydroxy-4'-methoxy-flurbiprofen (about 7%), with less than 1% being 3',4'-dihydroxyflurbiprofen. kcl.ac.uk While metabolites are not typically detected in human serum at normal antirheumatic doses, they are present in the urine. tandfonline.com

The process of glucuronidation is also a significant pathway in the metabolism of flurbiprofen and its hydroxylated metabolites. fda.gov The enzyme UGT2B7 is the primary isozyme responsible for this conjugation process. fda.gov

Table 1: Major Human Metabolites of Flurbiprofen and Their Excretion

| Metabolite | Percentage of Urinary Excretion | Primary Metabolic Pathway | Key Enzyme(s) |

| Flurbiprofen (unchanged and conjugated) | ~22-25% kcl.ac.ukhres.ca | Glucuronidation | UGT2B7 fda.gov |

| 4'-Hydroxy-flurbiprofen | ~48% kcl.ac.uk | Oxidation | CYP2C9 fda.govpharmgkb.orgdrugbank.com |

| 3',4'-Dihydroxy-flurbiprofen | <1% kcl.ac.uk | Oxidation | CYP450 System |

| 3'-Hydroxy-4'-methoxy-flurbiprofen | ~7% kcl.ac.uk | Oxidation and Methylation | CYP450 System |

Note: The percentages are approximate and based on urinary recovery studies.

Interspecies Variability in Flurbiprofen Metabolism and 3',4'-Dihydroxy Flurbiprofen Formation

Significant interspecies differences exist in the metabolism of flurbiprofen, leading to variations in the formation and proportions of its metabolites, including 3',4'-dihydroxy-flurbiprofen. nih.govtandfonline.com These differences are observed in both the pharmacokinetic profiles and the qualitative and quantitative aspects of metabolite formation across various animal models.

Pharmacokinetic Differences in Animal Models (e.g., mouse, rat, dog, baboon, equine)

The pharmacokinetic parameters of flurbiprofen show considerable variation among different animal species. nih.govtandfonline.com

Mouse: The elimination half-life of flurbiprofen in mice is approximately 3.4 hours. nih.govtandfonline.com Studies in mice have shown a notable inversion of R-flurbiprofen to S-flurbiprofen, estimated to be around 15-24%. researchgate.netembopress.org

Rat: In rats, the elimination half-life is shorter, at about 2.5 hours. nih.govtandfonline.com Unlike in mice, the bioinversion of R- to S-flurbiprofen is very limited in rats, at approximately 4%, which is more similar to the profile observed in humans. researchgate.net Metabolites of flurbiprofen are detected in the circulation of rats. tandfonline.comnih.govtandfonline.com

Dog: The dog exhibits a longer elimination half-life of 10.1 hours, with evidence of a second elimination phase. nih.govtandfonline.com Unlike other species where renal excretion is the primary route, dogs excrete radioactivity from labeled flurbiprofen equally in urine and feces. nih.govtandfonline.com Metabolites are not detected in the circulation of dogs. nih.govtandfonline.com

Baboon: The baboon has an elimination half-life of 3.1 hours, which is similar to that in humans. nih.govtandfonline.com Metabolites have been detected in the circulation of baboons. nih.govtandfonline.com

Equine: In horses, the disposition of flurbiprofen enantiomers is not stereoselective, and no chiral inversion from the R(-) to the S(+) enantiomer is detected. conicet.gov.arnih.gov This is a notable difference compared to other 2-aryl-propionic acids in this species. conicet.gov.ar Less than 30% of flurbiprofen is reported to be conjugated in equine urine. nih.gov

Table 2: Comparative Pharmacokinetics of Flurbiprofen in Different Species

| Species | Elimination Half-life (hours) | R- to S-Inversion | Metabolites in Circulation | Primary Excretion Route |

| Human | 3.9 nih.govtandfonline.com | Minimal (<5%) researchgate.net | Not detected tandfonline.comnih.govtandfonline.com | Renal nih.govtandfonline.com |

| Mouse | 3.4 nih.govtandfonline.com | 15-24% researchgate.netembopress.org | Detected nih.govtandfonline.com | Renal |

| Rat | 2.5 nih.govtandfonline.com | ~4% researchgate.net | Detected tandfonline.comnih.govtandfonline.com | Renal nih.govtandfonline.com |

| Dog | 10.1 nih.govtandfonline.com | - | Not detected nih.govtandfonline.com | Renal and Fecal (equal) nih.govtandfonline.com |

| Baboon | 3.1 nih.govtandfonline.com | - | Detected nih.govtandfonline.com | Renal nih.govtandfonline.com |

| Equine | ~2 conicet.gov.ar | Not detected conicet.gov.arnih.gov | - | Renal |

Qualitative and Quantitative Differences in Metabolite Proportions

The proportions of flurbiprofen metabolites, including 3',4'-dihydroxy-flurbiprofen, vary significantly among species. nih.govtandfonline.com Six metabolites have been identified across the studied species, with the most important being 4'-hydroxy-flurbiprofen (metabolite 1), 3',4'-dihydroxy-flurbiprofen (metabolite 2), and 3'-hydroxy-4'-methoxy-flurbiprofen (metabolite 3). nih.govtandfonline.com

While 4'-hydroxy-flurbiprofen is a major metabolite in both rats and humans, its presence in the circulation differs. tandfonline.comresearchgate.netplos.org In rats, this metabolite constitutes a significant portion (25-50%) of the circulating drug material, whereas it is not detected in human serum. tandfonline.com The extent of conjugation of these metabolites also varies between species. nih.govtandfonline.com

In humans, as mentioned earlier, the urinary excretion profile shows a predominance of 4'-hydroxy-flurbiprofen conjugates, with very low levels of 3',4'-dihydroxy-flurbiprofen. kcl.ac.uk In contrast, in rats, both flurbiprofen and its metabolites, including 4'-hydroxyflurbiprofen (B17815), are present in the plasma. tandfonline.com This difference in the circulating metabolite profile is a key distinction between the species.

Advanced Analytical Methodologies for the Characterization of 3 ,4 Dihydroxy Flurbiprofen

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental in separating 3',4'-Dihydroxy Flurbiprofen (B1673479) from its parent drug and other metabolites, enabling accurate analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Flurbiprofen and its metabolites. nih.govdergipark.org.trresearchgate.net Reversed-phase HPLC methods have been successfully developed to quantify the enantiomers of Flurbiprofen and its major metabolites, including 3',4'-Dihydroxy Flurbiprofen, in plasma and urine. nih.gov These methods often involve derivatization to form diastereomeric amides, which can be readily separated on a C18 column. nih.gov Fluorescence detection provides the sensitivity needed to characterize the disposition of these compounds following therapeutic doses. nih.gov

One study detailed a reversed-phase HPLC method for quantifying Flurbiprofen and its primary metabolite, 4'-hydroxyflurbiprofen (B17815), in human plasma. nih.gov While not directly focused on this compound, the described techniques for extraction and separation are applicable. Another developed HPLC-UV method for Flurbiprofen determination in plasma utilized a liquid-liquid extraction and a C18 column, demonstrating the robustness of HPLC for such analyses. dergipark.org.trresearchgate.net Furthermore, HPLC has been instrumental in time-course experiments to monitor the degradation of Flurbiprofen and the formation of its polar metabolites. nih.gov The coupling of HPLC with other detection methods, such as mass spectrometry and NMR, further enhances its analytical power. nih.gov

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Analytes | R- and S-enantiomers of Flurbiprofen and its major metabolites (including this compound) | Flurbiprofen and 4'-hydroxyflurbiprofen |

| Matrix | Plasma and Urine | Human Plasma |

| Column | C18 | Reversed-phase Luna C18 |

| Detection | Fluorescence | UV and Mass Spectrometry |

| Key Feature | Derivatization to form diastereomeric amides | Liquid-liquid extraction |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of Flurbiprofen metabolites. nih.govnih.gov For GC-MS analysis, derivatization is typically required to increase the volatility of the polar metabolites. nih.govnih.gov A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl groups to their trimethylsilyl (B98337) ethers. nih.govasm.org

In studies of Flurbiprofen's biotransformation by Cunninghamella species, GC-MS analysis of silylated organic extracts was crucial in identifying various hydroxylated and methoxylated metabolites, including the tentative identification of this compound. nih.govasm.org The mass and fragmentation patterns of the derivatized metabolites provide structural information essential for their identification. asm.org GC-MS has also been used to identify photoproducts of Flurbiprofen in methanol, showcasing its utility in stability and degradation studies. nih.gov

| Parameter | GC-MS Method for Flurbiprofen Metabolites |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Application | Identification of hydroxylated and methoxylated metabolites of Flurbiprofen. |

| Matrix | Silylated organically soluble extracts from fungal cultures. |

| Key Finding | Tentative identification of this compound based on mass spectra. nih.govasm.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the sensitive and specific quantification of drug metabolites in complex biological fluids. nih.govnih.gov These methods combine the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. nih.gov

A rapid and sensitive HPLC-MS/MS method was developed for the simultaneous determination of Flurbiprofen and its major metabolite, 4'-hydroxyflurbiprofen, in human plasma. nih.gov The analytes were separated on a reversed-phase C18 column and quantified by MS/MS detection in electrospray ionization (ESI) negative ion mode. nih.gov This approach offers improved sensitivity compared to other analytical methods. nih.gov Another LC-MS/MS method for Flurbiprofen quantification in human plasma utilized protein precipitation for sample preparation and gradient elution, demonstrating good linearity and stability. nih.gov While these studies did not explicitly quantify this compound, the methodologies are readily adaptable for its inclusion. The high sensitivity of LC-MS/MS makes it particularly suitable for detecting minor metabolites like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of fluorinated drug metabolites. nih.gov Due to the presence of a fluorine atom in the Flurbiprofen molecule, ¹⁹F NMR spectroscopy is a particularly valuable tool. nih.govasm.orgnih.govbeilstein-journals.org It allows for the direct observation of changes in the chemical environment of the fluorine atom, providing insights into metabolic transformations without the need for extensive sample purification. beilstein-journals.org

Bioanalytical Method Validation in Complex Biological Matrices (e.g., plasma, urine, cell lysates)

The validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of the data obtained from complex biological matrices like plasma and urine. dergipark.org.trresearchgate.netpharmacompass.com This process involves assessing several key parameters, including specificity, accuracy, precision, linearity, range, recovery, and stability. dergipark.org.trresearchgate.net

For instance, an HPLC-UV method for Flurbiprofen in human plasma was validated with a linear range of 100-40,000 ng/mL and a limit of quantification of 100 ng/mL. dergipark.org.trresearchgate.net The intra- and inter-day precision were found to be less than 7.3% and 12.0%, respectively, with accuracies ranging from 2.5% to 7.3%. dergipark.org.trresearchgate.net Similarly, a GC-MS method for Flurbiprofen in plasma demonstrated good linearity, precision, and accuracy, with extraction recoveries between 93.6% and 98.6%. nih.gov These validation procedures, guided by regulatory bodies like the FDA, are essential for methods intended for pharmacokinetic and bioequivalence studies and are directly applicable to the analysis of this compound. dergipark.org.trresearchgate.netfda.gov

| Validation Parameter | HPLC-UV Method for Flurbiprofen | GC-MS Method for Flurbiprofen |

| Matrix | Human Plasma | Human Plasma |

| Linearity Range | 100-40,000 ng/mL | 0.10-5.0 µg/mL |

| Limit of Quantification | 100 ng/mL | 0.10 µg/mL |

| Intra-day Precision | < 7.3% | < 5.49% |

| Inter-day Precision | < 12.0% | < 5.49% |

| Accuracy (Relative Error) | 2.5-7.3% | < 5.33% |

| Extraction Recovery | 68.1-72.0% | 93.6-98.6% |

Application in Impurity Profiling and Reference Standard Development

This compound is recognized as a process-related impurity and a metabolite of Flurbiprofen. synthinkchemicals.compharmaffiliates.com As such, its characterization is essential for impurity profiling during the commercial production of Flurbiprofen and its formulations, adhering to the limits specified by drug legislation and pharmacopoeias. synthinkchemicals.comijmpronline.com

The development of a reference standard for this compound is crucial for its accurate identification and quantification in these applications. synthinkchemicals.com This reference standard is used to develop and validate analytical methods for impurity detection and to ensure the quality and safety of the final drug product. The availability of a well-characterized reference standard allows for the establishment of accurate analytical methods to identify and quantify this impurity, ensuring that it remains within acceptable limits. synthinkchemicals.com

Biological Activities and Pharmacological Implications of 3 ,4 Dihydroxy Flurbiprofen

Assessment of Intrinsic Biological Activity (if any)

Direct in vitro pharmacological data for 3',4'-dihydroxy flurbiprofen (B1673479) is limited. The general understanding is that the metabolites of flurbiprofen possess significantly less pharmacological activity than the parent compound. tandfonline.comtandfonline.com Studies have consistently shown that the major metabolite, 4'-hydroxy-flurbiprofen, exhibits very low inhibitory activity on prostaglandin (B15479496) synthesis. tandfonline.com For instance, in an assay using bovine seminal vesicle prostaglandin synthetase, the concentration of 4'-hydroxy-flurbiprofen required for 50% inhibition (ID50) was 6 x 10-4M, compared to 7 x 10-6M for the parent flurbiprofen, indicating substantially lower potency. tandfonline.com

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Flurbiprofen | Bovine Seminal Vesicle Prostaglandin Synthetase | ID50: 7 x 10-6M | tandfonline.com |

| 4'-Hydroxy-flurbiprofen | Bovine Seminal Vesicle Prostaglandin Synthetase | ID50: 6 x 10-4M | tandfonline.com |

| Flurbiprofen | COX-1 | Complete inhibition at 30 µM | plos.org |

| 4'-Hydroxy-flurbiprofen | COX-1 | 94% inhibition at 1000 µM | plos.org |

| Flurbiprofen | COX-2 (Arachidonic Acid substrate) | 33% inhibition at 3 µM | plos.org |

| Flurbiprofen | COX-2 (2-AG substrate) | 70% inhibition at 3 µM | plos.org |

There is a lack of specific in vivo studies examining the efficacy and mechanisms of action of 3',4'-dihydroxy flurbiprofen. The available evidence from animal models focuses on the major metabolite, 4'-hydroxy-flurbiprofen, which has been shown to possess minimal anti-inflammatory activity. fda.govnih.govrxlist.comfda.govdrugbank.compharmgkb.org This general lack of significant in vivo activity among the metabolites suggests that their contribution to the therapeutic effects of flurbiprofen is negligible. tandfonline.comtandfonline.com

| Metabolite | Reference |

|---|---|

| 4'-Hydroxy-flurbiprofen | nih.govrxlist.com |

| 3',4'-Dihydroxy-flurbiprofen | nih.govrxlist.com |

| 3'-Hydroxy-4'-methoxy-flurbiprofen | nih.govrxlist.com |

| Flurbiprofen Glucuronide | fda.gov |

| 4'-Hydroxy-flurbiprofen Glucuronide | fda.gov |

Interactions with Biological Targets Beyond Parent Compound Mechanisms

While the principal mechanism of flurbiprofen is the inhibition of COX enzymes, some research has explored other potential biological targets. One study found that flurbiprofen metabolites, including 4'-hydroxyflurbiprofen (B17815), can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. nih.govplos.org However, the inhibitory potency of the metabolites was considerably lower than that of the parent compound, and it was concluded that this action is unlikely to be significant in vivo. nih.govplos.org

There is no specific evidence to suggest that this compound interacts with biological targets beyond those identified for other flurbiprofen metabolites. The primary role of this compound appears to be as an inactive metabolite destined for excretion.

Toxicological Research of 3 ,4 Dihydroxy Flurbiprofen

Metabolite Disposition and Accumulation in Organ Dysfunction

Flurbiprofen (B1673479) is extensively metabolized in the liver, with cytochrome P450 isoenzyme CYP2C9 playing a crucial role in its transformation into metabolites, including 4'-hydroxy-flurbiprofen, 3',4'-dihydroxy-flurbiprofen, and 3'-hydroxy-4'-methoxy-flurbiprofen. drugs.compfizer.comnih.govdrogsan.com.tr These metabolites are subsequently conjugated and primarily excreted in the urine. fda.govontosight.ai

In individuals with normal renal function, 4'-hydroxy-flurbiprofen is the primary metabolite excreted in the urine. nih.gov However, in the presence of severe renal impairment, the elimination pathway shifts significantly.

A key study comparing the pharmacokinetics of flurbiprofen in subjects with normal renal function to those with end-stage renal disease (ESRD) revealed a notable change in metabolite excretion. nih.gov In ESRD patients, 3',4'-dihydroxy-flurbiprofen becomes the major metabolite found in urine, accounting for 9% of the administered dose, whereas in individuals with healthy kidneys, it is a minor component. nih.gov This finding suggests that with declining renal function, the metabolic pathway favors the formation and/or excretion of 3',4'-dihydroxy-flurbiprofen.

Furthermore, general findings indicate that the elimination of flurbiprofen metabolites is reduced in patients with moderate to severe renal impairment, which could lead to their accumulation. drugs.comnih.govrxlist.com While the elimination half-life of the parent drug, flurbiprofen, remains unchanged in patients with renal impairment, the reduced clearance of its metabolites, including 3',4'-dihydroxy-flurbiprofen, is a critical consideration. drugs.comnih.govhres.ca

Table 1: Urinary Metabolite Excretion in Normal vs. End-Stage Renal Disease (ESRD) Subjects

| Metabolite | Percentage of Dose Excreted in Urine (Normal Renal Function) | Percentage of Dose Excreted in Urine (ESRD) |

| 4'-hydroxy-flurbiprofen | 36% | Not reported as major |

| 3',4'-dihydroxy-flurbiprofen | Minor metabolite | 9% (Major metabolite) |

Data sourced from a pharmacokinetic study comparing normal subjects and those with ESRD. nih.gov

Over 90% of flurbiprofen elimination is accounted for by hepatic metabolism. pfizer.comnih.govfda.gov Consequently, patients with liver disease may experience altered pharmacokinetics of flurbiprofen and its metabolites. While specific studies on the disposition of 3',4'-dihydroxy-flurbiprofen in hepatic impairment are not available, the extensive reliance on the liver for the metabolism of the parent compound suggests that the formation of this metabolite could be affected.

In patients with alcoholic cirrhosis, the pharmacokinetics of the parent R- and S-flurbiprofen were found to be similar to those in healthy volunteers after a single dose. pfizer.comfda.gov However, a decrease in plasma protein binding of flurbiprofen may occur in individuals with liver disease and low serum albumin concentrations. pfizer.comfda.gov The potential for altered formation and subsequent elimination of 3',4'-dihydroxy-flurbiprofen in the setting of hepatic dysfunction remains an area for further investigation.

Evaluation of Potential Metabolite-Specific Toxicity

Direct and comprehensive toxicological assessments specifically for 3',4'-dihydroxy-flurbiprofen are not extensively documented in publicly available literature. The majority of the existing safety data pertains to the parent compound, flurbiprofen. The 4'-hydroxy-flurbiprofen metabolite has been shown to have little anti-inflammatory activity. drugs.compfizer.comnih.govdrogsan.com.trfda.govdrugbank.com

There is a lack of specific genotoxicity studies for 3',4'-dihydroxy-flurbiprofen. Research on the parent compound, flurbiprofen, has shown that it does not exhibit significant genotoxic effects in various assays, including the in vivo chromosome aberration test and the random amplified polymorphic DNA-polymerase chain reaction (RAPD-PCR) test in rats. nih.gov

Specific carcinogenicity studies on 3',4'-dihydroxy-flurbiprofen have not been reported. The parent compound, flurbiprofen, is not considered to be carcinogenic. drogsan.com.tr

There is a lack of specific reproductive toxicity data for 3',4'-dihydroxy-flurbiprofen. cato-chem.com Studies on the parent compound, flurbiprofen, have indicated potential reproductive and developmental risks. In animal studies, flurbiprofen has been associated with increased embryo-fetal lethality in rats and mice at certain dose levels. pfizer.com However, it did not demonstrate an impact on fertility in rats. drogsan.com.tr Reproductive studies in both rats and rabbits have not shown evidence of developmental abnormalities for flurbiprofen. drogsan.com.tr

Preclinical Safety Profiles and Human Extrapolation

The comprehensive toxicological assessment of a pharmaceutical agent invariably includes an evaluation of its metabolites, as these compounds can contribute to both the therapeutic and adverse effects of the parent drug. In the case of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), one of its identified metabolites is 3',4'-Dihydroxy Flurbiprofen. pfizer.comdrugs.comnih.gov This section delves into the preclinical safety profile of this specific metabolite and the methodologies used to extrapolate these findings to human populations.

Detailed preclinical toxicological studies specifically focused on this compound are not extensively detailed in publicly available literature. The majority of toxicological assessments concentrate on the parent compound, flurbiprofen, and its primary metabolite, 4'-hydroxy-flurbiprofen. pfizer.comdrugs.comnih.gov However, the safety profile of this compound can be contextualized within the broader metabolic and toxicological framework of flurbiprofen.

Metabolic Pathway and Formation

Flurbiprofen undergoes extensive metabolism in the body, primarily through oxidation. Cytochrome P450 enzymes, particularly CYP2C9, play a crucial role in this process. drugs.comnih.gov The metabolic cascade leads to the formation of several hydroxylated metabolites, including 4'-hydroxy-flurbiprofen and subsequently this compound. pfizer.comdrugs.comnih.gov

| Parent Compound | Primary Metabolite | Secondary Metabolite |

| Flurbiprofen | 4'-hydroxy-flurbiprofen | This compound |

| 3'-hydroxy-4'-methoxy-flurbiprofen | ||

| Conjugated flurbiprofen |

Table 1: Metabolic Pathway of Flurbiprofen

Extrapolation of Preclinical Data to Humans

The extrapolation of preclinical safety data to human populations is a critical step in drug development. This process involves a thorough analysis of data from various in vitro and in vivo models to predict potential toxicities in humans. For a metabolite like this compound, this extrapolation is often linked to the safety assessment of the parent drug.

In vitro studies using human liver microsomes are instrumental in identifying the enzymes responsible for metabolism and the rates of metabolite formation. drugs.comnih.gov This information helps in understanding potential drug-drug interactions and inter-individual variability in metabolism.

In vivo animal studies provide a more comprehensive picture of the pharmacokinetic and toxicological profiles of a drug and its metabolites. While specific toxicity studies on this compound are not widely reported, the general toxicological findings for flurbiprofen in animal models are considered. These studies have not indicated a particular risk to humans based on conventional safety pharmacology, repeated dose toxicity, genotoxicity, or carcinogenic potential. drogsan.com.tr However, it is important to note that animal studies may not always perfectly reflect human responses. drogsan.com.tr

Reproductive and developmental toxicity studies in rats have shown that flurbiprofen can increase embryo-fetal lethality and cause malformations at doses comparable to human therapeutic levels. sukl.sk The contribution of individual metabolites to these effects is not typically dissected in such studies.

The renal excretion of flurbiprofen metabolites is a key consideration in safety extrapolation. pfizer.comdrugs.com In patients with impaired renal function, the elimination of flurbiprofen metabolites may be reduced, potentially leading to their accumulation. pfizer.comdrugs.com

Future Directions and Emerging Research Avenues for 3 ,4 Dihydroxy Flurbiprofen

Stereoisomeric Metabolism and Activity Differentiation

Flurbiprofen (B1673479) is administered as a racemic mixture of its (S)- and (R)-enantiomers. The (S)-enantiomer is primarily responsible for the therapeutic anti-inflammatory effects through cyclooxygenase (COX) inhibition, while both enantiomers may possess analgesic properties nih.govdrugbank.com. The metabolism of flurbiprofen is known to be stereoselective, a characteristic that likely extends to the formation and activity of its downstream metabolites, including 3',4'-dihydroxy flurbiprofen.

Future research must focus on elucidating the stereospecific pathway leading to this compound. The initial hydroxylation of flurbiprofen to 4'-hydroxy flurbiprofen is stereoselective, and it is crucial to determine if the subsequent hydroxylation at the 3' position exhibits similar enantiomeric preference nih.gov. This involves developing sophisticated chiral analytical methods to separate and quantify the four potential stereoisomers of this compound from biological matrices.

| Research Question | Proposed Approach | Rationale |

| Is the formation of this compound stereoselective? | Develop chiral separation techniques (e.g., chiral HPLC) to analyze metabolites from in vitro (human liver microsomes) and in vivo studies. | To determine if specific enzymes preferentially produce certain stereoisomers of the metabolite. |

| Do the stereoisomers of this compound have different biological activities? | Synthesize and isolate individual stereoisomers. Test their activity in various biological assays (e.g., COX inhibition, receptor binding). | The spatial arrangement of atoms can drastically alter interaction with biological targets, potentially revealing novel activities or reduced side effects. |

| What is the pharmacokinetic profile of each stereoisomer? | Administer isolated stereoisomers in preclinical models to determine their absorption, distribution, metabolism, and excretion (ADME) profiles. | To understand how the body handles each specific isomer, which influences its potential therapeutic or toxic effects. |

Investigation of Novel Biological Functions

While the primary anti-inflammatory activity of flurbiprofen is lost upon extensive metabolism, its metabolites could possess entirely new biological functions. The 4'-hydroxy metabolite has demonstrated minimal anti-inflammatory action in animal models, suggesting that this compound is likely inactive as a traditional NSAID clinpgx.orgtandfonline.com. However, this opens the door to exploring other potential therapeutic roles.

One promising area is inspired by research into flurbiprofen analogues for Alzheimer's disease, where modifications to the parent structure aimed to reduce COX inhibition while increasing the selective inhibition of beta-amyloid (Aβ42) secretion researchgate.netnih.gov. The two main metabolites of flurbiprofen, 4'-hydroxy and this compound, serve as natural structural analogues researchgate.net. Future studies should directly test whether this compound, particularly its individual stereoisomers, can modulate gamma-secretase activity or Aβ42 production.

Utility in Pharmacogenomic Studies Related to Flurbiprofen Response

The metabolism of flurbiprofen is a key area of pharmacogenomic research, as it is primarily metabolized by the highly polymorphic cytochrome P450 2C9 (CYP2C9) enzyme nih.govwjpmr.com. The initial and rate-limiting step is the formation of 4'-hydroxy flurbiprofen, which is catalyzed almost exclusively by CYP2C9 clinpgx.orgclinpgx.org. The subsequent formation of this compound is dependent on this first step, making its concentration in plasma or urine a potential downstream biomarker for CYP2C9 activity.

Genetic variants in the CYP2C9 gene can lead to significant differences in enzyme function, categorizing individuals into different metabolizer phenotypes: normal, intermediate, and poor metabolizers hee.nhs.uk. Poor metabolizers have reduced clearance of flurbiprofen, leading to higher plasma concentrations and an increased risk of adverse events nih.gov. Consequently, regulatory bodies and consortia like the Clinical Pharmacogenetics Implementation Consortium (CPIC) recommend dose reductions for CYP2C9 poor metabolizers clinpgx.orgclinpgx.orgnih.gov.

Future pharmacogenomic studies can utilize this compound as a specific urinary or plasma marker to phenotype an individual's CYP2C9 activity. By measuring the ratio of the parent drug to its sequential metabolites (4'-hydroxy and 3',4'-dihydroxy), researchers can develop a more refined and comprehensive metabolic index for flurbiprofen response. This could be particularly useful in clinical settings to validate genotype-based dosing recommendations and to personalize therapy for patients taking flurbiprofen. For instance, a study of 36 CYP2C9 allelic isoforms showed that most variants exhibited significantly decreased clearance of flurbiprofen, which would directly impact the production of its metabolites drugbank.comnih.govresearchgate.net.

| CYP2C9 Phenotype | Genotype Examples | Expected Enzyme Activity | Predicted Impact on this compound Formation |

| Normal Metabolizer | 1/1 | Normal | Normal, predictable formation rate. |

| Intermediate Metabolizer | 1/2, 1/3 | Decreased | Reduced formation compared to normal metabolizers. |

| Poor Metabolizer | 2/2, 2/3, 3/3 | Significantly Decreased / None | Very low to negligible formation. |

Advanced Computational Chemistry and Molecular Dynamics Simulations of Metabolite Interactions

Computational chemistry and molecular dynamics (MD) simulations offer powerful in silico tools to predict and understand the interactions of small molecules with biological targets, thereby guiding further experimental research. While such studies have been performed for flurbiprofen itself, exploring its binding to COX enzymes and CYP2C9, these methodologies have not yet been extensively applied to its metabolites researchgate.netresearchgate.netmdpi.com.

A significant future direction is the use of molecular docking to predict the binding affinity of the this compound stereoisomers to a wide array of biological targets. This could include not only COX-1 and COX-2, to confirm a predicted loss of anti-inflammatory activity, but also other enzymes and receptors implicated in novel functions, such as gamma-secretase (relevant to Alzheimer's disease) or enzymes involved in oxidative stress pathways patsnap.com.

Following docking studies, MD simulations can provide deeper insights into the stability and dynamics of the metabolite-protein complexes nih.govresearchgate.net. For example, simulating the interaction of this compound within the active site of CYP2C9 could reveal why it is formed and whether it can act as an inhibitor of the enzyme itself, potentially influencing the metabolism of other drugs. These simulations can elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the metabolite's behavior researchgate.netnih.gov. Such computational approaches are cost-effective and can rapidly generate hypotheses about the potential biological roles and interactions of this compound, paving the way for targeted in vitro and in vivo validation.

Q & A

Basic Research Questions

Q. What is the primary metabolic pathway of flurbiprofen leading to the formation of 3',4'-dihydroxy flurbiprofen, and how can this pathway be experimentally validated?

- Flurbiprofen undergoes sequential oxidation via CYP2C9 to form 4'-hydroxy-flurbiprofen, which is further hydroxylated to this compound. To validate this pathway:

- Use in vitro microsomal assays with recombinant CYP2C9 isoforms and quantify metabolites via LC-MS/MS.

- Conduct inhibition studies with selective CYP2C9 inhibitors (e.g., sulfaphenazole) to confirm enzyme specificity .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- HPLC-UV : Use a C18 column with mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) and detection at 247 nm. Validate linearity (1–50 µg/mL) and recovery (>95%) .

- LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for improved specificity (e.g., m/z 257 → 209 for this compound). Include glucuronidase treatment to hydrolyze conjugates .

- Ensure method robustness by testing intra-day/inter-day precision (%RSD <15%) and accuracy (85–115%) .

Q. How do in vitro dissolution studies inform the bioavailability of flurbiprofen metabolites like this compound?

- Use USP Apparatus II (paddle) at 50 rpm in pH 6.8 phosphate buffer. Monitor drug release at 37°C and correlate with pharmacokinetic (PK) data.

- Fit dissolution profiles to Higuchi or Korsmeyer-Peppas models to assess release mechanisms (e.g., diffusion vs. erosion) .

- Compare in vitro-in vivo correlations (IVIVC) using deconvolution methods to predict metabolite exposure .

Advanced Research Questions

*How do CYP2C9 genetic polymorphisms (e.g., CYP2C91/3) influence the pharmacokinetics of this compound?

- Study Design :

- Recruit genotyped cohorts (CYP2C91/*1, *1/*2, *1/*3) and administer flurbiprofen. Collect plasma/urine samples over 24 hours.

- Quantify parent drug and metabolites using validated LC-MS/MS.

- Data Analysis :

- Apply nonlinear mixed-effects modeling (NONMEM) to estimate metabolic clearance (CLmet).

- Use ANOVA to compare AUC0-inf and CL/F between genotypes. Expect reduced metabolite formation in CYP2C91/*3 carriers due to impaired enzyme activity .

Q. What strategies optimize the formulation of this compound for enhanced stability and targeted delivery?

- Solid Lipid Nanoparticles (SLNs) :

- Optimize drug:lipid ratio (e.g., 1:2 w/w) and sonication time (7.5–15 min) to achieve particle size <200 nm and PDI <0.3.

- Use glyceryl monostearate (GMS) as a lipid matrix to improve entrapment efficiency (>85%) .

- Enteric Coating : Apply Eudragit L100-55 to prevent gastric degradation and enable colonic release. Validate using pH-shift dissolution tests .

Q. How can population pharmacokinetic (PopPK) models account for drug-drug interactions (DDIs) involving this compound?

- Model Framework :

- Develop a one-compartment model with first-order absorption and elimination. Incorporate fluconazole (CYP2C9 inhibitor) as a covariate affecting CLmet.

- Use the Rowland-Matin equation to describe competitive inhibition (Ki = 1.2 µM for fluconazole) .

- Validation :

- Perform bootstrap analysis (n=1000) to confirm parameter robustness. Visual predictive checks (VPCs) should show >90% of observed data within 5th–95th percentiles .

Methodological Considerations

- Contradiction Resolution : Discrepancies in metabolite quantification (e.g., glucuronide vs. free form) can be addressed by hydrolyzing samples with β-glucuronidase and re-analyzing .

- Statistical Power : For genotype studies, a sample size of ≥8 per group achieves 90% power to detect 30% differences in CLmet (α=0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.